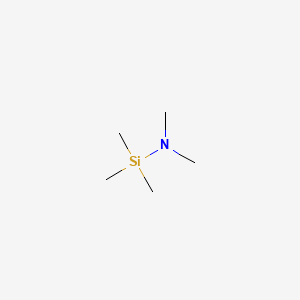
N,N-Dimethyltrimethylsilylamin
Übersicht
Beschreibung
N,N-Dimethyltrimethylsilylamine: is an organosilicon compound with the chemical formula C5H15NSi . It is characterized by the presence of both trimethylsilyl and dimethylamino functional groups. This compound is a colorless liquid that is commonly used as a reagent in organic synthesis, particularly for the protection of alcohols and amines, as well as the synthesis of silicon-containing compounds .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyltrimethylsilylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including phosphoramidites and iminium salts .
Biology: It is employed in the modification of biomolecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of silicon-containing polymers and other materials.
Wirkmechanismus
Target of Action
N,N-Dimethyltrimethylsilylamine, also known as N,N-Dimethylaminotrimethylsilane, is primarily used as a reactant in chemical synthesis Instead, it is used to facilitate chemical reactions by acting as a silylating agent .
Mode of Action
N,N-Dimethyltrimethylsilylamine interacts with its targets, which are typically other chemical compounds, by donating a trimethylsilyl group . This can enhance the reactivity of the target compound or protect a reactive group during a chemical synthesis .
Biochemical Pathways
For example, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group .
Pharmacokinetics
It is primarily used in a laboratory or industrial setting for chemical synthesis .
Result of Action
The molecular and cellular effects of N,N-Dimethyltrimethylsilylamine’s action are dependent on the specific chemical reaction it is used in. For instance, when used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, it enables the nucleophilic trifluoromethylation of carbonyl and the imine group .
Biochemische Analyse
Biochemical Properties
N,N-Dimethyltrimethylsilylamine plays a significant role in biochemical reactions, particularly in the silylation of biomolecules. It interacts with enzymes, proteins, and other biomolecules by transferring its trimethylsilyl group to these molecules. This silylation process can protect sensitive functional groups during chemical reactions, thereby enhancing the stability and reactivity of the biomolecules. For instance, N,N-Dimethyltrimethylsilylamine is used to silylate hydroxyl groups in nucleosides, which are essential components of nucleic acids .
Cellular Effects
N,N-Dimethyltrimethylsilylamine has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The silylation of biomolecules by N,N-Dimethyltrimethylsilylamine can alter their activity and interactions within the cell. For example, the silylation of proteins can affect their folding, stability, and interactions with other cellular components, thereby impacting cellular processes .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyltrimethylsilylamine involves its ability to transfer the trimethylsilyl group to target biomolecules. This process occurs through nucleophilic substitution reactions, where the trimethylsilyl group is transferred to nucleophilic sites on the biomolecules. This silylation can inhibit or activate enzymes, alter binding interactions with other biomolecules, and change gene expression patterns. For example, the silylation of enzymes can either enhance or inhibit their catalytic activity, depending on the specific enzyme and the site of silylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyltrimethylsilylamine can change over time due to its stability and degradation. The compound is known to be sensitive to moisture, which can lead to its hydrolysis and degradation. Over time, the degradation of N,N-Dimethyltrimethylsilylamine can reduce its effectiveness in silylation reactions. Long-term studies have shown that the stability of this compound can be maintained by storing it in dry conditions and using it promptly after preparation .
Dosage Effects in Animal Models
The effects of N,N-Dimethyltrimethylsilylamine vary with different dosages in animal models. At low doses, the compound can effectively silylate biomolecules without causing significant toxicity. At high doses, N,N-Dimethyltrimethylsilylamine can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
N,N-Dimethyltrimethylsilylamine is involved in various metabolic pathways, particularly those related to the silylation of biomolecules. The compound interacts with enzymes and cofactors that facilitate the transfer of the trimethylsilyl group to target molecules. This silylation can affect metabolic flux and the levels of metabolites within the cell. For example, the silylation of nucleosides can impact nucleotide metabolism and the synthesis of nucleic acids .
Transport and Distribution
Within cells and tissues, N,N-Dimethyltrimethylsilylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The distribution of N,N-Dimethyltrimethylsilylamine can affect its availability for silylation reactions and its overall impact on cellular functions .
Subcellular Localization
The subcellular localization of N,N-Dimethyltrimethylsilylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the specific cellular context. This localization can influence the activity and function of N,N-Dimethyltrimethylsilylamine, as well as its interactions with other biomolecules within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene .
Industrial Production Methods: In industrial settings, the production of N,N-Dimethyltrimethylsilylamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new compounds.
Silylation: It is used as a silylating agent to introduce trimethylsilyl groups into other molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out under mild conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are typically .
Silylation: The major products are silylated derivatives of the starting materials
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyltrimethylsilylamine: Similar in structure but with ethyl groups instead of methyl groups.
Hexamethyldisilazane: Another silylating agent with different reactivity and applications.
Chlorotrimethylsilane: Used for similar silylation reactions but with different properties.
Uniqueness: N,N-Dimethyltrimethylsilylamine is unique due to its combination of trimethylsilyl and dimethylamino functional groups, which provide it with distinct reactivity and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
N-methyl-N-trimethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVZNKZQFSBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062168 | |
| Record name | Pentamethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethylaminotrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2083-91-2, 18135-05-2 | |
| Record name | (Dimethylamino)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1-(trimethylsilyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018135052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N,N,1,1,1-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentamethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHYLSILYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5D6N5EJ26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


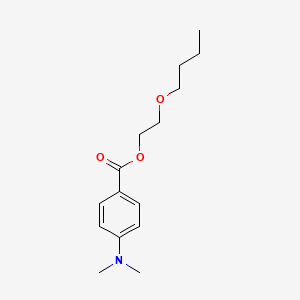

![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)
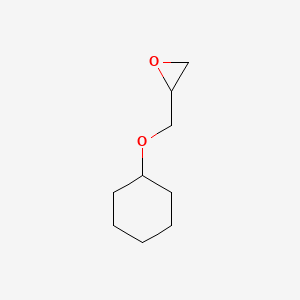
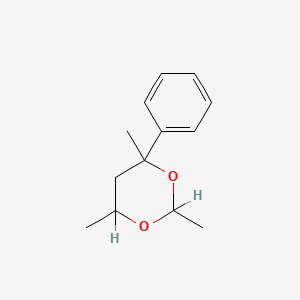
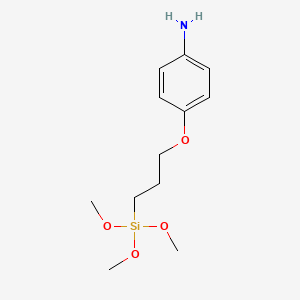
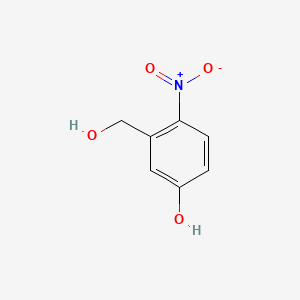

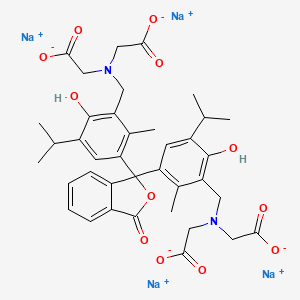
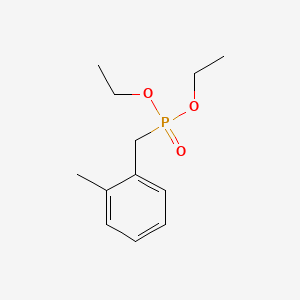

![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)

